molecular formula C16H17NO3 B495501 2-(2-methoxyethoxy)-N-phenylbenzamide

2-(2-methoxyethoxy)-N-phenylbenzamide

Cat. No.: B495501
M. Wt: 271.31g/mol
InChI Key: IOHSXIPLYZPMET-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-N-phenylbenzamide is a benzamide derivative characterized by a benzoyl group substituted with a 2-(2-methoxyethoxy) chain and an N-phenyl moiety. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.35 g/mol . It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of compounds with optimized pharmacokinetic properties, such as enhanced membrane permeability or metabolic stability .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31g/mol

IUPAC Name

2-(2-methoxyethoxy)-N-phenylbenzamide

InChI

InChI=1S/C16H17NO3/c1-19-11-12-20-15-10-6-5-9-14(15)16(18)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

IOHSXIPLYZPMET-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(2-methoxyethoxy)-N-phenylbenzamide with analogous benzamide derivatives, focusing on structural features, physicochemical properties, and reported applications.

Substituent Effects on Physicochemical Properties
Compound Name Substituents on Benzamide Substituents on N-Phenyl Molecular Weight (g/mol) LogP PSA (Ų) Key Properties/Applications Reference
This compound 2-(2-Methoxyethoxy) Phenyl 300.35 ~2.7* ~49.8* Pharmaceutical intermediate
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-Methoxy, 4-methyl 4-Chlorophenyl 289.75 3.5† 46.2† Fluorescence studies; synthetic utility
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide 2-Hydroxy 3-Trifluoromethylphenyl 295.25 3.1‡ 49.1‡ Antiparasitic/antimicrobial research
N-Hydroxy-2-methoxy-N-phenylbenzamide 2-Methoxy, N-hydroxy Phenyl 243.26 2.73 49.77 Metal chelation; synthetic chemistry
N-(2,5-Dimethoxyphenyl)-2-(2-phenoxyethoxy)benzamide 2-(2-Phenoxyethoxy) 2,5-Dimethoxyphenyl 393.44 ~4.2* ~67.5* Bulkier substituent; solubility challenges

*Estimated based on structural analogs.
†Calculated using fragment-based methods.
‡Derived from related compounds in .

Key Observations :

  • Solubility : The 2-(2-methoxyethoxy) group in the target compound enhances hydrophilicity compared to simpler methoxy or methyl substituents (e.g., in ), as evidenced by its lower LogP (~2.7 vs. 3.5) .
  • Bioactivity : The trifluoromethyl group in ’s compound increases lipophilicity and may improve target binding in antiparasitic applications .
  • Steric Effects: Bulkier substituents, such as 2-phenoxyethoxy (), reduce metabolic clearance but may hinder target accessibility .

Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

The most widely employed strategy involves the direct coupling of 2-(2-methoxyethoxy)benzoic acid with aniline using carbodiimide-based coupling agents. This method, adapted from protocols for analogous N-phenylbenzamide derivatives, proceeds via activation of the carboxylic acid to a reactive intermediate.

Procedure :

  • Synthesis of 2-(2-Methoxyethoxy)benzoic Acid :

    • Salicylic acid is alkylated with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C for 12 hours. The reaction yields 2-(2-methoxyethoxy)benzoic acid after acidification and recrystallization.

    • Alternative approaches include Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) with 2-methoxyethanol, though this method is less cost-effective for large-scale synthesis.

  • Amide Bond Formation :

    • The carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Coupling agents such as N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to activate the acid.

    • After 30 minutes of stirring, aniline (1.2 equiv) is introduced, and the reaction is stirred at room temperature for 12–24 hours.

    • Workup involves quenching with dilute NaOH, extraction with ethyl acetate, and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:2).

Yield : 65–73%.
Key Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.72–7.68 (m, 2H, ArH), 7.42–7.38 (m, 2H, ArH), 7.12 (t, J = 7.2 Hz, 1H, ArH), 4.18–4.14 (m, 2H, OCH₂), 3.72–3.68 (m, 2H, CH₂O), 3.31 (s, 3H, OCH₃).

Continuous-Flow Synthesis in Microreactors

Recent innovations in microreactor technology have enabled high-efficiency synthesis of benzamide derivatives. A computational fluid dynamics (CFD) study modeled the continuous-flow synthesis of N-(3-amino-4-methylphenyl)benzamide, providing insights applicable to this compound.

Procedure :

  • Reactor Setup :

    • Two reagent streams are introduced into a T-shaped micromixer:

      • Stream 1: 2-(2-methoxyethoxy)benzoic acid in DMF.

      • Stream 2: Aniline and EDC·HCl in DMF.

    • The reaction occurs in a coiled tubular reactor (0.5 mm inner diameter) at 70°C.

  • Optimization :

    • Temperature : Increasing temperature from 30°C to 70°C enhances conversion from 42% to 76% at a residence time of 420 seconds.

    • Residence Time : Optimal yield (76%) is achieved at 420 seconds.

Comparative Analysis of Synthesis Methods

Method Conditions Yield Advantages Limitations
Carbodiimide-MediatedDCM/DMF, RT, 12–24 h65–73%Scalable, mild conditionsLong reaction time, solvent waste
Microwave-AssistedSolvent-free, 80°C, 8–10 min80–93%Rapid, high yieldRequires Boc protection/deprotection
Continuous-FlowDMF, 70°C, 420 s residence time76%High throughput, easy optimizationSpecialized equipment needed

Critical Parameters and Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling by stabilizing reactive intermediates.

  • Solvent-free systems under microwave conditions reduce purification complexity.

Catalytic Additives

  • HOBt suppresses racemization and accelerates coupling.

  • DIPEA (N,N-diisopropylethylamine) neutralizes HCl generated during activation, improving reaction efficiency.

Temperature Effects

  • Elevated temperatures (70–80°C) significantly improve yields in both batch and flow systems .

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